molecular formula C10H10O5S B12797373 Methyl 3-methyl-3H-2,1-benzoxathiole-3-carboxylate 1,1-dioxide CAS No. 79253-78-4

Methyl 3-methyl-3H-2,1-benzoxathiole-3-carboxylate 1,1-dioxide

Cat. No.: B12797373
CAS No.: 79253-78-4
M. Wt: 242.25 g/mol
InChI Key: QMFREQKSBRDOOS-UHFFFAOYSA-N
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Description

Methyl 3-methyl-3H-2,1-benzoxathiole-3-carboxylate 1,1-dioxide is a complex organic compound that belongs to the class of benzoxathioles This compound is characterized by its unique structure, which includes a benzene ring fused with an oxathiole ring, and a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methyl-3H-2,1-benzoxathiole-3-carboxylate 1,1-dioxide typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-mercaptobenzoic acid with methyl chloroformate in the presence of a base can yield the desired benzoxathiole derivative. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and advanced purification techniques are employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-3H-2,1-benzoxathiole-3-carboxylate 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzoxathiole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while substitution reactions can produce a variety of functionalized benzoxathioles.

Scientific Research Applications

Methyl 3-methyl-3H-2,1-benzoxathiole-3-carboxylate 1,1-dioxide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives have shown potential as enzyme inhibitors and bioactive agents.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-methyl-3H-2,1-benzoxathiole-3-carboxylate 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative used.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Benzothiadiazine-1,1-dioxide: This compound shares a similar benzothiazine ring structure but differs in its functional groups and applications.

    3-Methyl-3H-benzothiazol-2-one: Another related compound with a benzothiazole ring, used in different chemical and biological contexts.

Uniqueness

Methyl 3-methyl-3H-2,1-benzoxathiole-3-carboxylate 1,1-dioxide is unique due to its specific structural features and the versatility of its derivatives

Properties

CAS No.

79253-78-4

Molecular Formula

C10H10O5S

Molecular Weight

242.25 g/mol

IUPAC Name

methyl 3-methyl-1,1-dioxo-2,1λ6-benzoxathiole-3-carboxylate

InChI

InChI=1S/C10H10O5S/c1-10(9(11)14-2)7-5-3-4-6-8(7)16(12,13)15-10/h3-6H,1-2H3

InChI Key

QMFREQKSBRDOOS-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2S(=O)(=O)O1)C(=O)OC

Origin of Product

United States

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